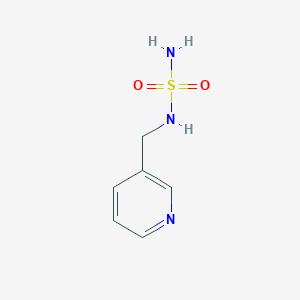

N-(pyridin-3-ylmethyl)sulfamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(pyridin-3-ylmethyl)sulfamide is a chemical compound with the molecular formula C6H9N3O2S and a molecular weight of 187.22 . It is used for research purposes .

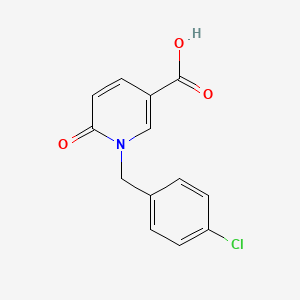

Molecular Structure Analysis

The molecular structure of N-(pyridin-3-ylmethyl)sulfamide consists of a pyridine ring attached to a sulfamide group . The molecular formula is C6H9N3O2S .Physical And Chemical Properties Analysis

N-(pyridin-3-ylmethyl)sulfamide is a solid substance that should be stored at room temperature . Its molecular weight is 187.22 .Wissenschaftliche Forschungsanwendungen

Synthesis of Unsymmetrical Sulfamides

“N-(pyridin-3-ylmethyl)sulfamide” can be used in the synthesis of unsymmetrical sulfamides via Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry . This process is practical and efficient, and it has been applied to synthesize polysulfamides .

Polysulfamides Production

Polysulfamides are a virtually unknown type of polymer despite their potential utility in non-covalent dynamic networks, an intense area of research in materials science . “N-(pyridin-3-ylmethyl)sulfamide” can be used in the production of these polysulfamides .

Thermal Stability of Polymers

The family of polymers produced using “N-(pyridin-3-ylmethyl)sulfamide” possess high thermal stability and tunable glass transition temperatures . This makes them suitable for applications that require materials with high thermal resistance .

Recycling of Polymers

Aromatic polysulfamides synthesized using “N-(pyridin-3-ylmethyl)sulfamide” can be recycled back to their constituting monomers at the end of their life cycle . This is beneficial for sustainability and waste reduction .

Medicinal Chemistry

“N-(pyridin-3-ylmethyl)sulfamide” has been used in a range of applications from medicinal chemistry to anion-binding catalysis . However, compared to ureas or thioureas, the utilization of this unique moiety remains marginal, in part because of a lack of general synthetic methods to access unsymmetrical sulfamides .

Anion-Binding Catalysis

“N-(pyridin-3-ylmethyl)sulfamide” can be used in anion-binding catalysis . This is due to its ability to act as a hydrogen-bond donor and acceptor .

Zukünftige Richtungen

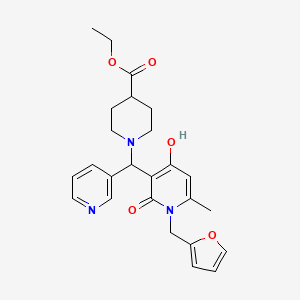

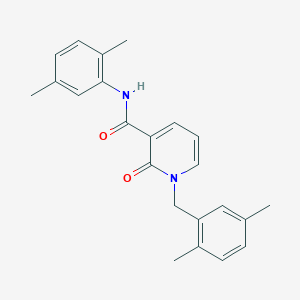

While specific future directions for N-(pyridin-3-ylmethyl)sulfamide were not found in the available resources, research into similar compounds, such as those containing pyridine and sulfonamide groups, is ongoing. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been synthesized and evaluated for their anti-tubercular activity . Additionally, piperidine derivatives, which share structural similarities with N-(pyridin-3-ylmethyl)sulfamide, have been synthesized and studied for their pharmacological applications . These studies suggest potential avenues for future research into N-(pyridin-3-ylmethyl)sulfamide and related compounds.

Wirkmechanismus

Target of Action

It is known that sulfonamides, a class of compounds to which n-(pyridin-3-ylmethyl)sulfamide belongs, generally target enzymes involved in the synthesis of folic acid, which is essential for the growth and survival of many organisms .

Mode of Action

N-(pyridin-3-ylmethyl)sulfamide, like other sulfonamides, is believed to inhibit the synthesis of folic acid by acting as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA), a precursor in the synthesis of folic acid . By binding to the active site of the enzyme responsible for converting PABA to folic acid, N-(pyridin-3-ylmethyl)sulfamide prevents this critical step in folic acid synthesis, thereby inhibiting the growth and proliferation of the organism.

Biochemical Pathways

The biochemical pathways affected by N-(pyridin-3-ylmethyl)sulfamide are those involved in the synthesis of folic acid. Folic acid is a critical cofactor in various biochemical reactions, including the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting folic acid synthesis, N-(pyridin-3-ylmethyl)sulfamide can disrupt these biochemical pathways and their downstream effects, such as DNA replication and cell division .

Result of Action

The molecular and cellular effects of N-(pyridin-3-ylmethyl)sulfamide’s action are likely to be a result of its inhibition of folic acid synthesis. This can lead to a decrease in the availability of nucleotides for DNA synthesis, thereby inhibiting cell growth and proliferation .

Eigenschaften

IUPAC Name |

3-[(sulfamoylamino)methyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S/c7-12(10,11)9-5-6-2-1-3-8-4-6/h1-4,9H,5H2,(H2,7,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGICHQWDAIZSLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyridin-3-ylmethyl)sulfamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2628367.png)

![2,6-Difluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzenesulfonamide](/img/structure/B2628368.png)

![3-Oxo-3-[3-(1H-pyrrol-1-yl)-2-thienyl]-propanenitrile](/img/structure/B2628375.png)

![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2628377.png)

![3-{5-[(2-chlorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-phenylethyl)propanamide](/img/structure/B2628378.png)

![5-[Chloro(difluoro)methyl]-4-methyl-1H-pyrazole](/img/structure/B2628381.png)

![Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate](/img/structure/B2628382.png)